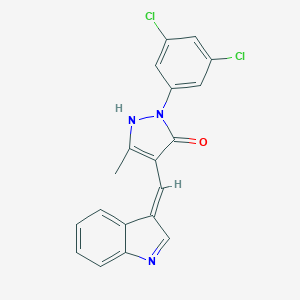![molecular formula C16H14BrNO4 B302851 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid](/img/structure/B302851.png)
3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid, also known as BZB, is a chemical compound that has been widely used in scientific research. This compound is a member of the benzoic acid family and has a molecular weight of 396.25 g/mol. BZB is synthesized through a multi-step process that involves the use of various reagents and catalysts.
Mécanisme D'action
The mechanism of action of 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid is not fully understood, but it is believed to involve the inhibition of the enzyme 15-lipoxygenase. This enzyme is involved in the production of inflammatory mediators, and its inhibition by 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo. It has also been shown to inhibit the activity of the enzyme 15-lipoxygenase. In addition, 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid has been used as a probe to study the binding of small molecules to proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid in lab experiments is its ability to inhibit the activity of the enzyme 15-lipoxygenase. This makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid. One area of interest is the development of more potent and selective inhibitors of 15-lipoxygenase. Another area of interest is the use of 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid as a tool to study the binding of small molecules to proteins. Additionally, 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid could be used in combination with other drugs to enhance their anti-cancer properties.
Méthodes De Synthèse
The synthesis of 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid involves a multi-step process that starts with the reaction of 5-bromo-2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3-aminobenzoic acid to form the amide. The final step involves the hydrolysis of the amide to form 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid. The overall yield of this process is around 50%.
Applications De Recherche Scientifique
3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid has been widely used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of the enzyme 15-lipoxygenase, which is involved in the production of inflammatory mediators. 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid has been used as a probe to study the binding of small molecules to proteins.
Propriétés
Nom du produit |
3-[(5-Bromo-2-ethoxybenzoyl)amino]benzoic acid |
|---|---|
Formule moléculaire |
C16H14BrNO4 |
Poids moléculaire |
364.19 g/mol |
Nom IUPAC |
3-[(5-bromo-2-ethoxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C16H14BrNO4/c1-2-22-14-7-6-11(17)9-13(14)15(19)18-12-5-3-4-10(8-12)16(20)21/h3-9H,2H2,1H3,(H,18,19)(H,20,21) |
Clé InChI |
GSPXKHCTXMMVKU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC(=C2)C(=O)O |
SMILES canonique |
CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 7-methyl-3-oxo-2-{[2-(2-propynyloxy)-1-naphthyl]methylene}-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302768.png)
![10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302771.png)
![isopropyl 5-(4-chlorophenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302772.png)
![5-[3-Chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302774.png)
![(2Z)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302775.png)
![3-Cyclohexyl-5-[(2-isopropoxy-1-naphthyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302779.png)
![4-[4-(benzyloxy)benzylidene]-2-(3,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B302782.png)
![10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302783.png)
![ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B302784.png)
![10-(2-furylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302785.png)
![1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B302787.png)
![ethyl 4-[4-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoate](/img/structure/B302788.png)

